5-Fluoroquinoline-3-carboxylic acid
CAS No.: 1416439-57-0
Cat. No.: VC2392344
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416439-57-0 |
---|---|
Molecular Formula | C10H6FNO2 |
Molecular Weight | 191.16 g/mol |
IUPAC Name | 5-fluoroquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C10H6FNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |
Standard InChI Key | XQTAMMFETWWSQG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F |
Canonical SMILES | C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Fluoroquinoline-3-carboxylic acid (CAS No. 1416439-57-0) is a heterocyclic compound belonging to the quinoline family. The molecular structure consists of a quinoline core with a fluorine atom substituted at the 5-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups contributes significantly to the compound's biological activity .
The structural formula can be represented as:
Structural Parameter | Value |
---|---|
Molecular Formula | C₁₀H₆FNO₂ |
Molecular Weight | 191.16 g/mol |
PubChem CID | 22136425 |
IUPAC Name | 5-fluoroquinoline-3-carboxylic acid |
InChI Key | XQTAMMFETWWSQG-UHFFFAOYSA-N |
The presence of the fluorine atom at the 5-position is particularly important for the biological activity of this compound, as it enhances stability and influences pharmacokinetic properties. The carboxylic acid group at the 3-position serves as a key binding moiety in potential target interactions, especially in its role as an HIV-1 integrase inhibitor .
Physical and Chemical Properties
5-Fluoroquinoline-3-carboxylic acid exhibits physical and chemical properties characteristic of both quinolines and carboxylic acids. The compound is classified with hazard statements H302, H315, H319, and H335, indicating potential for acute toxicity, skin irritation, eye irritation, and respiratory irritation respectively.
Property | Description |
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Physical State | Solid |
Solubility | Limited water solubility, more soluble in organic solvents |
Reactivity | Capable of functionalization through the carboxylic acid group |
Stability | Generally stable under normal conditions |
Hazard Classification | H302, H315, H319, H335 |
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of 5-Fluoroquinoline-3-carboxylic acid typically involves multi-step reactions that require careful control of conditions to achieve the desired fluorine substitution and carboxylation. Traditional approaches often begin with appropriately substituted anilines or fluorobenzenes as starting materials .
One common synthetic pathway involves:
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Formation of the quinoline core structure
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Introduction of the fluorine substituent at the 5-position
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Oxidation or functionalization to introduce the carboxylic acid group at the 3-position
These multi-step processes often require protecting group strategies and careful control of reaction conditions to achieve regioselectivity .
Modern Synthetic Routes
Recent developments in synthetic methodologies have led to more efficient routes for preparing 5-Fluoroquinoline-3-carboxylic acid and its derivatives. For instance, some approaches utilize catalytic methods to introduce the fluorine atom directly to the quinoline ring system .
A notable modern approach involves the use of heterogeneous catalysts such as nanoporous isopolyoxomolybdates for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various amines. This method offers advantages including:
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High yields (up to 94%)
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Shorter reaction times
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Environmentally friendly conditions (refluxing water)
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Recyclable catalysts
Biological Activity
Antimicrobial Properties
As a member of the quinoline family, 5-Fluoroquinoline-3-carboxylic acid shares structural similarities with known antibacterial agents. The quinoline core is a fundamental component of many fluoroquinolone antibiotics, which are widely used for treating various infectious diseases .
Fluoroquinolones generally act by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. While specific antimicrobial data for 5-Fluoroquinoline-3-carboxylic acid itself is limited in the available search results, structurally related compounds have demonstrated activity against both gram-negative and gram-positive bacteria .
Antiviral Activity
The most significant biological activity of 5-Fluoroquinoline-3-carboxylic acid appears to be its antiviral properties, particularly against HIV-1. Research has demonstrated that quinolone-3-carboxylic acids featuring a fluorine atom at the C-5 position exhibit enhanced antiviral activity compared to non-fluorinated analogues .
A series of 5-fluoroquinolone-3-carboxylic acids have been synthesized and evaluated for their antiviral activity in C8166 cell culture, showing impressive results against wild-type HIV-1 virus with EC₅₀ values ranging from 29.85 to 0.032 μM .
Compound | EC₅₀ vs Wild-type Virus (μM) | EC₅₀ vs Mutant Virus A17 (μM) |
---|---|---|
Most active compound (4e) | 0.032 | 0.082 |
Range of synthesized derivatives | 0.032 - 29.85 | Not available for all compounds |
HIV-1 Integrase Inhibition
The primary mechanism of action behind the antiviral activity of 5-Fluoroquinoline-3-carboxylic acid and its derivatives appears to be the inhibition of HIV-1 integrase, a crucial viral enzyme responsible for inserting the viral DNA into the host cell's genome .
HIV-1 integrase has been validated as a therapeutic target with the FDA approval of drugs like Raltegravir and the promising clinical trials of Elvitegravir. The 5-fluoroquinolone-3-carboxylic acid scaffold represents a novel class of integrase inhibitors with potential advantages over existing drugs .
Structure-Activity Relationship
Importance of the Fluorine Substitution
The fluorine atom at the 5-position of the quinoline core plays a crucial role in the biological activity of these compounds. Structure-activity relationship studies have demonstrated several benefits of this specific substitution:
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Enhanced antiviral activity compared to non-fluorinated analogues
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Improved potency against both wild-type and mutant viral strains
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Favorable pharmacokinetic properties
The electron-withdrawing nature of fluorine likely contributes to the compound's ability to interact effectively with the active site of HIV-1 integrase. Additionally, the small size and high electronegativity of fluorine make it an ideal substituent for enhancing drug-like properties without significantly increasing molecular weight .
Role of the Carboxylic Acid Group
The carboxylic acid group at the 3-position is another critical structural feature of 5-Fluoroquinoline-3-carboxylic acid. This functional group is known to be important for:
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Binding to metal ions in the active site of HIV-1 integrase
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Forming hydrogen bonds with key residues in the target protein
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Serving as a point for further structural modifications and optimizations
The C-3 carboxylic acid group can be easily modified, especially with different heterocycles via substitution and cyclization reactions. These modifications can enhance or change the basic activity or contribute to positive effects on the pharmacokinetics of the initial molecule .
Derivatives and Modifications
Heterocyclic Modifications
The carboxylic acid group at the 3-position of 5-fluoroquinoline serves as an excellent starting point for structural diversification through various heterocyclic modifications. These modifications can significantly alter the biological profile of the resulting compounds .
Common heterocyclic modifications include:
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Five-membered heterocycles (oxadiazoles, thiadiazoles, triazoles)
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Six-membered heterocycles (pyridines, pyrimidines)
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Fused heterocyclic systems
These modifications are typically achieved through substitution of the C-3 carboxylic acid group with subsequent cyclization, obtaining a wide range of 3-heteroaryl hybrids of the initial fluoroquinolones .
Bis-Fluoroquinolones
An interesting approach in structural modification involves the synthesis of bis-fluoroquinolones linked via heterocyclic moieties at the 3-position. These novel molecules have been primarily studied as antitumor agents and have shown promising results .
The synthesis of different symmetrical and non-symmetrical bis-fluoroquinolones via five-membered heterocycles as linking groups has been described in the literature. For example, the carboxylic acid groups of two fluoroquinolone molecules can be replaced with a 1,3,4-oxadiazole ring to form C3/C3 bis-fluoroquinolones .
Another approach involves the reaction of fluoroquinolones with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with a second fluoroquinolone molecule in the presence of reagents like POCl₃ .
Precaution Code | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash thoroughly after handling |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
When conducting research with this compound, appropriate safety equipment and protocols should be followed, including the use of chemical fume hoods, personal protective equipment, and proper waste disposal procedures .
Applications and Future Perspectives
Research Directions
Several promising research directions for 5-Fluoroquinoline-3-carboxylic acid include:
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Further optimization of structure-activity relationships to enhance potency and selectivity
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Development of more efficient and environmentally friendly synthetic routes
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Investigation of alternative substitution patterns on the quinoline core
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Exploration of novel heterocyclic modifications at the 3-position
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Detailed mechanistic studies to better understand the molecular basis of activity
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Formulation development to improve bioavailability and pharmacokinetics
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